5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an imidazole ring with an aldehyde functional group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromine Atom: Bromination can be achieved using N-bromosuccinimide (NBS) under mild conditions, which selectively introduces the bromine atom at the desired position on the imidazole ring.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and trifluoromethoxy groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
- 5-(2-bromo-4-(trifluoromethoxy)phenyl)thiophene-2-carbaldehyde
Uniqueness
5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the imidazole ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6BrF3N2O2 |
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Molecular Weight |
335.08 g/mol |
IUPAC Name |
5-bromo-4-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-10-9(16-8(5-18)17-10)6-1-3-7(4-2-6)19-11(13,14)15/h1-5H,(H,16,17) |
InChI Key |
JVJUOKVQZSLVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)OC(F)(F)F |
Origin of Product |
United States |
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